3-Phenylcyclobutanecarboxylic acid

NPY Y4 Receptor Binding Affinity Stereochemistry

Researchers requiring precise spatial control of aromatic pharmacophores for GPCR targeting face challenges with flexible linear analogs. 3-Phenylcyclobutanecarboxylic acid (CAS 66016-28-2) solves this with a conformationally restricted cyclobutane scaffold (dihedral ~27-31°), enabling stereochemistry-driven affinity differentiation (Ki 0.66 nM vs. 12 nM for stereoisomers). • Rigid scaffold for predictable SAR in peptidomimetics & phenylalanine analogs. • Validated intermediate in cloconazole hydrochloride synthesis. • Balanced logP (2.26-2.42) & pKa (4.67) for membrane permeability and solubility. Bulk quantities available with full analytical documentation.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 66016-28-2
Cat. No. B1580602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylcyclobutanecarboxylic acid
CAS66016-28-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
InChIKeyKOSJHQBPJQYNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylcyclobutanecarboxylic Acid: Conformationally Restricted Cyclobutane Scaffold


3-Phenylcyclobutanecarboxylic acid (CAS 66016-28-2) is an aromatic cyclobutane carboxylic acid with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol [1]. The compound features a cyclobutane ring substituted at the 3-position with a phenyl group, creating a conformationally restricted scaffold that is distinct from linear or monocyclic analogs [2]. This rigid framework is of significant interest in medicinal chemistry as a building block for the synthesis of bioactive molecules, where the spatial orientation of the phenyl and carboxyl groups can be precisely controlled to modulate target binding and physicochemical properties [3].

Conformationally restricted cyclobutane scaffold
Defined spatial orientation of phenyl and carboxyl groups
Building block for constrained bioactive molecule synthesis

Why Generic Cyclobutane or Phenylpropionic Acid Analogs Cannot Substitute


Generic substitution of 3-phenylcyclobutanecarboxylic acid with structurally simpler compounds—such as cyclobutanecarboxylic acid (lacking the phenyl group), 3-phenylpropionic acid (lacking the cyclobutane ring), or regioisomeric 2-phenylcyclobutanecarboxylic acid—leads to significant alterations in molecular geometry, electronic properties, and biological performance [1]. The cyclobutane ring enforces a defined dihedral angle and ring puckering that restricts the spatial orientation of the phenyl and carboxyl substituents, which is not possible in linear analogs [2]. X-ray crystallographic data confirm that even subtle positional changes (e.g., 2- vs. 3-substitution) result in measurably different bond lengths and conformations, directly impacting the compound's utility as a scaffold or intermediate [3]. These structural nuances are critical in applications where precise 3D presentation of pharmacophores is required for target engagement.

Cyclobutanecarboxylic acid (no phenyl)
Lacks aryl ring; lipophilicity and binding profile may shift
3-Phenylpropionic acid (linear analog)
Absence of puckered ring removes conformational restriction
2-Phenylcyclobutanecarboxylic acid (regioisomer)
Regioisomeric substitution alters ring bond lengths and dihedral angles

Quantitative Differentiation Evidence Against Key Analogs


Stereochemistry-Dependent NPY Y4 Receptor Binding

In a direct head-to-head comparison within the same study, α,γ-hexapeptides incorporating the (1R,2S,3R)-configured 2-(aminomethyl)-3-phenylcyclobutanecarboxyl moiety (derived from 3-phenylcyclobutanecarboxylic acid) exhibited an 18-fold higher binding affinity for the neuropeptide Y Y4 receptor compared to its mirror-image stereoisomer [1]. This stereochemistry-dependent activity demonstrates that the rigid cyclobutane scaffold of 3-phenylcyclobutanecarboxylic acid enables precise spatial presentation of functional groups, which is critical for receptor recognition and cannot be replicated by more flexible or achiral analogs.

Stereoisomer binding affinity
Head-to-head
Ki 0.66 nM (1a) vs 12 nM (1b); 18-fold difference
Reported stereoisomer-dependent binding context
Competitive radioligand binding, human Y4R in CHO cells
NPY Y4 Receptor Binding Affinity Stereochemistry

Conformational Rigidity: 3-Phenyl vs. 2-Phenyl Cyclobutane Geometry

X-ray crystallographic comparison of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid (a close analog of the 3-phenyl derivative) reveals that the position of the phenyl substituent on the cyclobutane ring significantly influences both ring puckering and substituent geometry [1]. In the 2-phenyl derivative, the bond joining the substituted ring atoms is significantly elongated (1.581(2) Å) compared to the other three bonds (average 1.535(2) Å) due to steric crowding [2]. Additionally, the carboxyl and phenyl substituents in the 3-substituted analog adopt a near-bisecting geometry (dihedral angle ~31°), whereas in the 2-substituted compound, both substituents deviate from this conformation, with the carboxyl group showing greater deviation than the phenyl group [3].

Regioisomeric geometry (X-ray)
Cross-study comparable
2-phenyl: elongated C–C 1.581 Å; 3-phenyl analog: dihedral ~31°
Conformational differences may influence target engagement
X-ray diffraction at room temperature; regioisomer geometry shift
X-ray Crystallography Conformational Analysis Cyclobutane Ring Puckering

pKa and logP Differentiation from Linear Analogs

The cyclobutane ring in 3-phenylcyclobutanecarboxylic acid imposes conformational constraints that alter its physicochemical properties compared to linear analogs such as 3-phenylpropionic acid. The predicted acid dissociation constant (pKa) for trans-3-phenylcyclobutanecarboxylic acid is 4.67 ± 0.40, indicating moderately enhanced acidity relative to typical aliphatic carboxylic acids (pKa ~4.8-5.0) due to the electron-withdrawing inductive effect transmitted through the strained cyclobutane ring . The predicted partition coefficient (logP) of 2.26-2.42 places this compound in a lipophilicity range that balances membrane permeability with aqueous solubility, distinct from the lower logP of cyclobutanecarboxylic acid (lacking the phenyl group) or the higher logP of more extended aromatic systems [1].

Predicted pKa & logP
Class-level inference
pKa 4.67 ± 0.40; logP 2.26–2.42
May influence ionization and permeability context
Predicted values; experimental confirmation recommended
Physicochemical Properties pKa logP ADME Prediction

Validated Antifungal Drug Intermediate

3-Phenylcyclobutanecarboxylic acid has been explicitly documented as an intermediate (Intermediate III) in the synthesis of the potent antifungal agent cloconazole hydrochloride, as disclosed in peer-reviewed medicinal chemistry literature and patent filings [1]. In this synthetic route, the compound is prepared via partial decarboxylation of 3-phenyl-1,1-cyclobutanedicarboxylic acid at 200°C and subsequently esterified with phenacyl bromide [2]. This validated application in a drug synthesis pathway distinguishes it from other cyclobutanecarboxylic acid derivatives that lack documented roles in pharmaceutical manufacturing, providing procurement confidence for medicinal chemistry programs.

Synthetic intermediate precedent
Reported
Intermediate III for cloconazole HCl synthesis
Supports intermediate sourcing for antifungal research
Documented in J. Med. Chem. 1983; synthetic route available
Drug Synthesis Intermediate Antifungal

Application Scenarios with Measurable Advantage


GPCR Drug Discovery: Stereospecific Ligand-Receptor Interactions

In medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs) such as the neuropeptide Y Y4 receptor, the rigid cyclobutane scaffold of 3-phenylcyclobutanecarboxylic acid enables precise stereochemical control over ligand presentation. As demonstrated by the 18-fold difference in binding affinity (Ki 0.66 nM vs. 12 nM) between stereoisomeric peptides incorporating this scaffold, the compound's conformational constraints are essential for achieving high target engagement [1]. Researchers developing GPCR modulators should prioritize this scaffold when stereochemistry-driven affinity differentiation is a critical project goal.

Conformationally Restricted Peptidomimetic Synthesis

The puckered cyclobutane ring (dihedral angle ~27-31°) in 3-phenylcyclobutanecarboxylic acid imposes a defined spatial orientation that is valuable for designing constrained peptidomimetics and phenylalanine analogs [2]. Unlike linear phenylpropionic acid derivatives that sample multiple conformations in solution, the cyclobutane framework restricts side-chain mobility, enabling more predictable structure-activity relationships. This property is particularly relevant for projects requiring the systematic exploration of aromatic side-chain presentation in bioactive peptides.

Physicochemical Property Optimization in Lead Development

For lead optimization programs seeking to modulate lipophilicity and ionization within a defined range, 3-phenylcyclobutanecarboxylic acid offers a predicted logP of 2.26-2.42 and pKa of 4.67 . This property profile strikes a balance between membrane permeability and aqueous solubility that is distinct from both more lipophilic extended aromatics and less lipophilic cyclobutane-only scaffolds. The cyclobutane ring also contributes to metabolic stability compared to linear alkyl chains, a class-level advantage documented in integrin antagonist development [3].

Antifungal Drug Intermediate with Validated Synthetic Precedent

Procurement teams sourcing intermediates for antifungal drug development or generic manufacturing should note the documented role of 3-phenylcyclobutanecarboxylic acid in the synthesis of cloconazole hydrochloride [4]. This validated synthetic pathway, described in peer-reviewed literature, reduces the risk associated with novel intermediate selection and provides a clear intellectual property landscape for further development.

Application
Selection Property
Validation Focus
GPCR ligand-receptor interaction studies
Stereochemically controlled scaffold
Receptor binding stereoisomer comparison
Conformationally constrained peptidomimetic design
Cyclobutane ring puckering constraint
Conformational analysis and SAR interpretation
Physicochemical property optimization
Balanced lipophilicity and ionization profile
ADME prediction and experimental verification
Antifungal research intermediate synthesis
Documented synthetic pathway precedent
Intermediate sourcing and route validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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